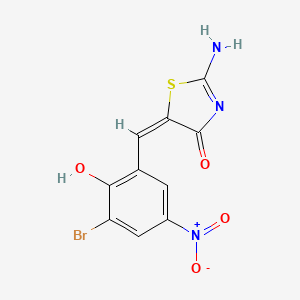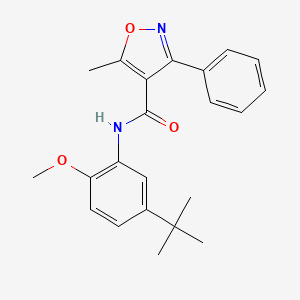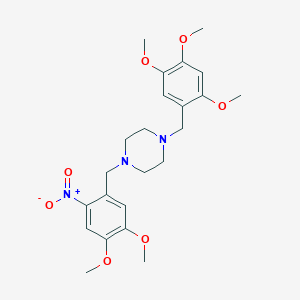
N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate, also known as clenbuterol, is a beta-2 adrenergic agonist that is commonly used in scientific research. Clenbuterol is a synthetic compound that has been used to treat respiratory disorders, such as asthma, and has also been used as a performance-enhancing drug in the bodybuilding community. The purpose of
Wirkmechanismus
Clenbuterol acts as a selective beta-2 adrenergic agonist, which means it binds to and activates beta-2 adrenergic receptors in the body. This activation leads to increased cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then activates a number of downstream signaling pathways, including the activation of lipolysis and the inhibition of protein breakdown.
Biochemical and Physiological Effects:
Clenbuterol has been shown to have a number of biochemical and physiological effects on the body. These effects include increased muscle mass and protein synthesis, decreased body fat, improved cardiovascular function, and increased metabolic rate. Clenbuterol has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate in lab experiments include its ability to selectively activate beta-2 adrenergic receptors, its ability to increase muscle mass and reduce body fat, and its anti-inflammatory effects. The limitations of using N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate in lab experiments include its potential for abuse as a performance-enhancing drug, its potential for side effects such as tachycardia and hypertension, and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
For research on N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate include further studies on its effects on muscle growth and fat metabolism, the development of new analogs with improved selectivity and safety profiles, and the investigation of its potential as a treatment for inflammatory diseases. Additionally, more research is needed to fully understand the long-term effects of N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate use and to develop appropriate dosing guidelines for its use in scientific research.
Synthesemethoden
The synthesis of N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate involves the reaction of 4-chloro-2-methylphenoxyacetic acid with butylamine in the presence of thionyl chloride. The resulting product is then reacted with oxalic acid to form the oxalate salt of N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate. The purity of N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
Clenbuterol has been used in scientific research to study its effects on skeletal muscle growth, fat metabolism, and cardiovascular function. Clenbuterol has been shown to increase muscle mass and reduce body fat in animal models, making it a potential treatment for muscle wasting diseases. Clenbuterol has also been shown to improve cardiovascular function by increasing cardiac output and decreasing systemic vascular resistance.
Eigenschaften
IUPAC Name |
N-butyl-4-(4-chloro-2-methylphenoxy)butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO.C2H2O4/c1-3-4-9-17-10-5-6-11-18-15-8-7-14(16)12-13(15)2;3-1(4)2(5)6/h7-8,12,17H,3-6,9-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFOBVYKRFRTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=C(C=C1)Cl)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(4-chloro-2-methylphenoxy)butan-1-amine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121828.png)
![3-{[(4-fluoro-2-methoxybenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5121832.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide](/img/structure/B5121852.png)
![2-(3-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B5121874.png)



![N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5121902.png)

![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![3-(2,4-dichlorophenyl)-5-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5121918.png)

![4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5121928.png)